

# Double-Blind, Placebo-Controlled Trials: Active Homeopathic Remedies vs. Saccharum Lactis

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In the realm of clinical research, particularly within homeopathy, the gold standard for evaluating the efficacy of a treatment is the double-blind, randomized, placebo-controlled trial. In this design, neither the participants nor the researchers know who is receiving the active treatment and who is receiving a placebo.[1][2] Saccharum lactis (Sac lac), or milk sugar, is commonly used as a placebo in homeopathic trials due to its inert nature.[3][4] This guide provides a comparative analysis of two such studies that investigate the effects of active homeopathic remedies against Sac lac in different clinical scenarios.

## Study 1: Efficacy of Crocus Sativus in Managing Asthenopia

This study aimed to assess the therapeutic efficacy of Crocus sativus 30C in managing asthenopia (eye strain) among technology professionals.[5][6]

### **Experimental Protocol**

A randomized, placebo-controlled study was conducted with 30 participants aged between 18 and 36 years who were software engineers experiencing symptoms of asthenopia.[5][6] Participants were randomly allocated into two groups:

- Group A (Treatment Group): Received Crocus sativus 30C.
- Group B (Control Group): Received Sac lac as a placebo.[5]



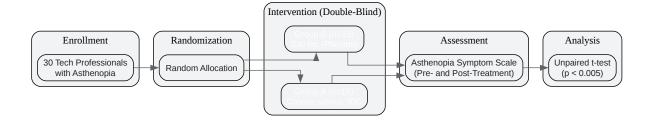
The primary outcome was the change in asthenopia symptoms, measured using the Asthenopia Symptom Scale, before and after the intervention. The study was double-blinded, meaning neither the participants nor the researchers knew the group allocations until the study's conclusion. Statistical analysis was performed using an unpaired t-test to compare the results between the two groups.[6]

#### **Data Presentation**

The results indicated a statistically significant improvement in the treatment group compared to the control group, with a p-value of less than 0.005.[5]

Group	Intervention	Number of Participants	Outcome Measure	Result
А	Crocus sativus 30C	15	Reduction in Asthenopia Symptom Score	Statistically Significant Improvement
В	Sac lac (Placebo)	15	Reduction in Asthenopia Symptom Score	Less Significant Improvement

## **Experimental Workflow**



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Workflow of the Crocus sativus for asthenopia study.



# Study 2: Calcarea Phosphorica as an Adjuvant in Malnutrition with Vitamin D Deficiency

This single-blind, randomized clinical trial investigated the effectiveness of Calcarea phosphorica 30C as an adjuvant treatment for malnutrition associated with Vitamin D deficiency in children aged 1 to 6 years.

## **Experimental Protocol**

The study enrolled 33 children diagnosed with malnutrition and Vitamin D deficiency. Participants were randomly assigned to one of two groups:

- Experimental Group: Received Calcarea phosphorica 30C along with standard Vitamin D supplementation.
- Control Group: Received Sac lac (placebo) along with standard Vitamin D supplementation.

The primary outcomes were changes in anthropometric measurements (weight, height, etc.). Secondary outcomes included changes in laboratory parameters such as Vitamin D levels, complete blood count (CBC), serum calcium, and serum albumin. The Indian Academy of Pediatrics (IAP) and WELLCOME classifications were used to evaluate improvements in malnutrition status.

#### **Data Presentation**

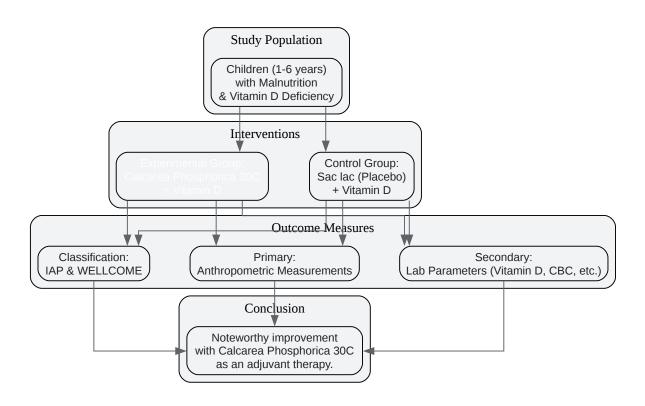
The study found a noteworthy improvement in the experimental group compared to the control group.



Group	Intervention	Number of Participants (Final)	Key Outcome Measures	Results
Experimental	Calcarea phosphorica 30C + Vitamin D	14	Anthropometric measurements, Vitamin D levels, Malnutrition Grade (IAP/WELLCOM E)	Significant improvements in anthropometric measurements and a substantial increase in Vitamin D levels.
Control	Sac lac (Placebo) + Vitamin D	16	Anthropometric measurements, Vitamin D levels, Malnutrition Grade (IAP/WELLCOM E)	Less pronounced improvements compared to the experimental group.

## **Logical Relationship of Study Components**





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Logical flow of the Calcarea phosphorica malnutrition study.

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